molecular formula C14H18O4 B13870202 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one

2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one

Cat. No.: B13870202
M. Wt: 250.29 g/mol
InChI Key: MVDONOSMFUGMBY-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of a cyclohexanone ring substituted with a 3,4-dihydroxyphenyl ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one typically involves the reaction of 3,4-dihydroxyphenethyl alcohol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ether, which is then cyclized to form the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexane-1,3-dione
  • 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexanol
  • 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexene-1-one

Uniqueness

2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one is unique due to its specific structural features, including the cyclohexanone ring and the 3,4-dihydroxyphenyl ethoxy group. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)ethoxy]cyclohexan-1-one

InChI

InChI=1S/C14H18O4/c15-11-6-5-10(9-13(11)17)7-8-18-14-4-2-1-3-12(14)16/h5-6,9,14-15,17H,1-4,7-8H2

InChI Key

MVDONOSMFUGMBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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